3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate
Description
Properties
IUPAC Name |
[3-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl] N-butylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-12-22-21(25)26-18-11-7-10-17(13-18)20-23(19(24)15-27-20)14-16-8-5-4-6-9-16/h4-11,13,20H,2-3,12,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQDYTKBFSGLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138902 | |
| Record name | Carbamic acid, butyl-, 3-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-16-2 | |
| Record name | Carbamic acid, butyl-, 3-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, butyl-, 3-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate typically involves a multi-step process. One common method includes the reaction of 3-benzyl-4-oxo-1,3-thiazolan-2-yl phenol with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiazolan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be analyzed based on shared pharmacophores or substituents. Below is a comparative analysis with related carbamates and thiazolone derivatives:
Structural and Functional Analogues
3-Iodo-2-propynyl N-butylcarbamate Structure: Shares the N-butylcarbamate group but replaces the thiazolone-phenyl moiety with an iodo-propynyl group. Activity: Reported to exhibit significant toxicity, including mortality and teratogenic effects in aquatic organisms . In contrast, 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate’s toxicity profile remains uncharacterized in the provided evidence.
4,4'-Hexafluoroisopropylidene Diphenol (Bisphenol AF) Structure: A fluorinated bisphenol lacking the carbamate or thiazolone groups. Activity: Known for endocrine-disrupting effects, highlighting the role of aromatic substituents in toxicity. The benzyl group in the target compound may similarly influence bioactivity .
Activity: Emphasizes that carbamates like the target compound may require rigorous ecotoxicological evaluation to rule out endocrine effects .
Key Comparative Data
Research Findings and Gaps
- Toxicity Data : While 3-iodo-2-propynyl N-butylcarbamate is well-documented as toxic , the target compound lacks empirical toxicity data, necessitating studies akin to those applied to diethylstilbestrol or hexachlorophene.
- The benzyl-thiazolone group may alter this behavior, but comparative pharmacokinetic studies are absent.
Limitations of Available Evidence
For instance:
Biological Activity
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-butylcarbamate (chemical structure: C21H24N2O3S) is a compound of significant interest due to its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial and anticancer activities, along with synthesis methods and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate groups. The compound can be prepared through various methods, including refluxing the thiazole with appropriate amines and carbamates in suitable solvents like ethanol or methanol. The final product is purified through crystallization techniques.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that thiazole derivatives show MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains . This highlights their effectiveness as potential antimicrobial agents.
- Spectrum of Activity : These compounds have been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. The results suggest a broad spectrum of activity, making them suitable candidates for further development in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored:
- In vitro Studies : Compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction .
The mechanisms underlying the biological activities of thiazole derivatives often involve:
- Cell Membrane Disruption : Many thiazole compounds disrupt bacterial cell membranes, leading to cell lysis and death.
- Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the anticancer activity of certain thiazole derivatives, leading to oxidative stress in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of thiazole derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
